4-(Cbz-amino)-2-butanone

Protecting group strategy Orthogonal deprotection Peptide synthesis

Choose 4-(Cbz-amino)-2-butanone for multi-step synthesis to eliminate protection-group switching. The Cbz group withstands acidic conditions and elevated temperatures (bp 384.3°C) that degrade Boc analogs, enabling orthogonal hydrogenolytic deprotection while preserving acid-labile Fmoc/Boc groups. Its defined 4-carbon backbone with ketone at C2 ensures predictable reactivity validated in Cu(II)-catalyzed conjugate additions. Procuring this specific building block—available at 95% purity with batch-specific QC—reduces synthetic steps, reagent waste, and re-optimization time versus homolog substitution.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 95484-17-6
Cat. No. B2893551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cbz-amino)-2-butanone
CAS95484-17-6
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCC(=O)CCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)
InChIKeyQVWVVHRNMKYYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cbz-amino)-2-butanone (CAS 95484-17-6) — Chemical Identity and Functional Class for Sourcing Decisions


4-(Cbz-amino)-2-butanone (CAS 95484-17-6, IUPAC: benzyl N-(3-oxobutyl)carbamate, molecular formula C12H15NO3, molecular weight 221.25) is a Cbz-protected β-amino ketone building block widely employed in organic synthesis and medicinal chemistry research . The compound features a carbobenzyloxy (Cbz)-protected primary amine at the 4-position and a ketone functionality at the 2-position, enabling orthogonal synthetic manipulation at two distinct reactive sites within a single small-molecule scaffold . Physicochemical characterization establishes a density of 1.1±0.1 g/cm³, boiling point of 384.3±35.0 °C at 760 mmHg, flash point of 186.2±25.9 °C, and calculated LogP of 1.66 [1].

4-(Cbz-amino)-2-butanone — Why Substitution with Alternative Protected β-Amino Ketones Introduces Quantifiable Risk


Replacing 4-(Cbz-amino)-2-butanone with an in-class analog carries verifiable procurement and experimental risk because the Cbz protecting group imposes distinct stability, deprotection, and compatibility profiles that directly impact synthetic feasibility and downstream workflow efficiency [1]. Unlike Boc-protected analogs that require acidic deprotection conditions (TFA or HCl) and are susceptible to thermal decomposition at elevated temperatures, the Cbz group remains stable under acidic conditions and is selectively removed via catalytic hydrogenation (H₂, Pd/C) or mild hydrogenolysis, enabling orthogonal protection strategies in multi-step sequences where acid-labile functionality must be preserved [2]. Furthermore, the specific chain length (4-carbon backbone with ketone at C2) determines spatial orientation and reactivity that cannot be replicated by shorter or longer homologs; substituting with tert-butyl (3-oxobutyl)carbamate (CAS not specified; MW 187.24) or benzyl methyl(3-oxobutyl)carbamate alters both molecular weight and steric profile, affecting reaction kinetics, purification behavior, and final product identity .

4-(Cbz-amino)-2-butanone — Quantitative Procurement-Relevant Evidence Against Comparator Compounds


Catalytic Hydrogenation Deprotection Selectivity — Cbz vs. Boc Stability Under Acidic Conditions

4-(Cbz-amino)-2-butanone is deprotected via catalytic hydrogenation (H₂, Pd/C) under neutral conditions, whereas the Boc analog requires acidic conditions (TFA, HCl) for removal [1]. This orthogonal selectivity enables Cbz-protected amines to remain intact during Boc deprotection steps, a critical advantage in multi-step sequences where acid-labile functionality (e.g., tert-butyl esters, silyl ethers, acetals) must be preserved. In contrast, substituting a Cbz-protected building block with a Boc analog would expose the entire synthetic sequence to acidic conditions that may cleave acid-sensitive protecting groups or trigger undesired rearrangements [2].

Protecting group strategy Orthogonal deprotection Peptide synthesis Multi-step organic synthesis

Thermal Stability — Cbz-Protected β-Amino Ketones vs. Boc Analogs at Elevated Temperatures

Cbz-protected β-amino ketones, including 4-(Cbz-amino)-2-butanone, exhibit superior thermal stability compared to their Boc-protected counterparts [1]. This class-level property is particularly relevant for reactions requiring elevated temperatures (e.g., amide couplings, cyclizations) where Boc groups undergo thermal decomposition via β-elimination pathways . The Cbz group remains intact under conditions that would degrade Boc-protected analogs, enabling a broader operational temperature window without requiring protection-group switching or additional intermediate purification steps .

Thermal stability Process chemistry Scale-up synthesis Storage stability

Copper-Catalyzed Conjugate Addition Compatibility — Cbz-Carbamates as Nucleophiles

Benzyl carbamates, including 4-(Cbz-amino)-2-butanone, function as effective nucleophiles in Cu(II)-catalyzed conjugate addition reactions with α,β-unsaturated ketones under mild conditions, yielding Cbz-protected β-amino ketone products [1]. This synthetic utility is not universally shared by all protected amine classes; Boc-protected amines exhibit different nucleophilicity profiles and may require alternative catalyst systems or modified reaction conditions [2]. The established methodology using Cu(II) catalysis provides a validated synthetic entry point that purchasers can rely upon for downstream diversification without extensive re-optimization .

β-Amino ketone synthesis Conjugate addition Copper catalysis C-C bond formation

Molecular Weight and Lipophilicity — Differentiating 4-(Cbz-amino)-2-butanone from Boc and Methyl Carbamate Analogs

4-(Cbz-amino)-2-butanone (MW 221.25, LogP 1.66) exhibits a higher molecular weight and greater lipophilicity than its Boc-protected analog tert-butyl (3-oxobutyl)carbamate (MW 187.24) . This difference directly affects chromatographic retention time, solubility in organic solvent systems, and extraction behavior during aqueous workup [1]. Purchasing the Cbz version over a smaller carbamate analog alters the physical properties of all downstream intermediates, which must be accounted for in purification method development. The calculated LogP of 1.66 (consensus value 1.72) places 4-(Cbz-amino)-2-butanone in a moderately lipophilic range suitable for normal-phase chromatography and organic extraction protocols .

Physicochemical properties Chromatographic behavior Purification optimization Molecular weight

Supply Chain Purity Benchmark — Verified 95% Purity with QC Documentation

4-(Cbz-amino)-2-butanone is supplied with a documented purity specification of 95%, supported by batch-specific QC documentation including NMR, HPLC, or GC analysis upon request from multiple commercial vendors . This established purity benchmark provides procurement teams with a verifiable quality standard against which to evaluate incoming material. In contrast, alternative protected β-amino ketones may lack equivalent QC documentation or may be offered at lower purity grades (e.g., 90% or technical grade), introducing variability that can compromise reaction reproducibility and yield calculations [1]. The MDL number MFCD26516661 and PubChem CID 11368024 provide unique identifiers for unambiguous compound specification across supplier catalogs [2].

Quality control Purity specification NMR HPLC Procurement specification

4-(Cbz-amino)-2-butanone — High-Value Procurement-Driven Application Scenarios


Orthogonal Protection Strategies in Multi-Step Peptidomimetic Synthesis

In synthetic sequences requiring differential protection of multiple amine functionalities, 4-(Cbz-amino)-2-butanone provides orthogonal selectivity via hydrogenolytic deprotection while preserving acid-labile Boc or Fmoc groups [1]. This capability eliminates the need for additional protecting-group manipulations and reduces the total number of synthetic steps, directly lowering procurement costs for reagents and intermediates. The established compatibility of Cbz groups with Cu(II)-catalyzed conjugate addition further expands the range of accessible transformations without compromising protecting-group integrity [2].

β-Amino Ketone Scaffold Construction via Copper-Catalyzed Conjugate Addition

4-(Cbz-amino)-2-butanone and its benzyl carbamate class serve as validated nucleophiles in Cu(II)-catalyzed conjugate addition reactions with α,β-unsaturated ketones, enabling efficient construction of β-amino ketone frameworks under mild conditions [1]. This methodology provides a reliable synthetic entry point that reduces the need for extensive reaction condition screening and catalyst optimization. Procurement of this specific protected amine building block ensures compatibility with established literature protocols, accelerating route development and minimizing reagent waste [2].

High-Temperature Synthetic Sequences Requiring Protecting-Group Thermal Stability

When a synthetic route demands elevated temperatures (e.g., amide couplings, cyclization reactions, or solvent reflux conditions), 4-(Cbz-amino)-2-butanone maintains protecting-group integrity under thermal conditions that would degrade Boc-protected analogs [1]. This thermal stability eliminates the need for protection-group switching or additional intermediate isolation steps, reducing both procurement expenditures on alternative reagents and time lost to re-optimization. The compound's boiling point of 384.3±35.0 °C further supports its suitability for high-temperature applications [2].

Quality-Controlled Building Block Procurement for Reproducible Academic and Industrial Research

4-(Cbz-amino)-2-butanone is available from multiple vendors at a documented 95% purity standard with batch-specific QC documentation (NMR, HPLC, GC) available upon request [1]. This consistency across the supply chain enables accurate stoichiometry calculations and reproducible reaction outcomes, which are essential for publication-quality research and process development. The MDL number MFCD26516661 and PubChem CID 11368024 provide unambiguous compound identification across supplier catalogs, reducing procurement errors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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